1-(4-Amino-2-methylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one is a compound of interest due to its presence in various heterocyclic compounds that exhibit valuable biological activities. Research has focused on synthesizing derivatives and studying their structures and properties to explore potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of pyrrolidine-2,3-dione derivatives involves multi-component reactions. Nguyen et al. (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, further reacting with aliphatic amines to yield pyrrolidine-2,3-diones (Nguyen & Dai, 2023). Another notable synthesis method involves the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines and piperidines (Boto et al., 2001).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2-one derivatives has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry. For instance, Menegazzo et al. (2006) synthesized a beta-foldamer containing pyrrolidin-2-one rings and confirmed its 12-helix conformation through NMR analysis and MD simulations (Menegazzo et al., 2006).
Chemical Reactions and Properties
Pyrrolidine-2-one derivatives engage in a variety of chemical reactions. Sharma et al. (2013) synthesized 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, demonstrating the versatility of pyrrolidine-2-ones in multi-component reactions and highlighting their potential for structural diversity (Sharma et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolidine-2-one derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Guan et al. (2015) synthesized polyimides containing pyridine and biphenyl units derived from pyrrolidine-2-one derivatives, providing insight into the materials' high transparency, thermal, mechanical, and optical properties (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for further functionalization, are key aspects of pyrrolidine-2-one derivatives. The work by Klappa et al. (2002) on the efficient synthesis of 3,5-disubstituted-2-pyridylpyrroles from 1,3-diones and 2-(aminomethyl)pyridine showcases the reactivity of these compounds and their utility in synthesizing complex heterocycles (Klappa et al., 2002).
Scientific Research Applications
HIV-1 Inhibition
1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a structurally related compound, shows potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Synthesis of Dipeptide Analogues
Pyrrolidine-2,4-diones, similar to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, are analogues of amino acids. A study presented a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones in high yield and excellent enantiopurity, relevant for dipeptide analogues (Hosseini et al., 2006).
Monoamine Uptake Inhibition
Compounds structurally related to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one have yielded selective inhibitors of the dopamine and norepinephrine transporters, with little effect on serotonin trafficking. This has implications for cocaine abuse medications (Meltzer et al., 2006).
Synthesis of Heterocyclic Compounds
Wittig reaction of related compounds has been utilized to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, important in various fields including medicinal chemistry (Benetti et al., 2002).
Efficient Synthesis of Amino Acids
1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione reacts with primary alcohols to furnish Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA), demonstrating its role in the efficient synthesis of amino acids (Cal et al., 2012).
Pharmaceutical Applications
Pyrrolidin-2-ones and their derivatives, closely related to 1-(4-Amino-2-methylphenyl)pyrrolidin-2-one, are significant in pharmacy for synthesizing new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILAIGZHEOJTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290231 | |
Record name | 1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-methylphenyl)pyrrolidin-2-one | |
CAS RN |
13691-29-7 | |
Record name | 1-(4-Amino-2-methylphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13691-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67526 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013691297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13691-29-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-amino-2-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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